molecular formula C24H25N3O4S B2469383 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 370843-90-6

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2469383
CAS No.: 370843-90-6
M. Wt: 451.54
InChI Key: MFKNKMXKPYYXLG-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-14-5-7-17(9-15(14)2)26-23(29)13-32-24-19(12-25)18(11-22(28)27-24)16-6-8-20(30-3)21(10-16)31-4/h5-10,18H,11,13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKNKMXKPYYXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 347.39 g/mol
  • CAS Number : 342594-67-6
  • Structure : The compound features a tetrahydropyridine ring, a cyano group, and multiple aromatic substituents that may influence its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antiproliferative Activity :
    • A study highlighted the antiproliferative effects of similar cyanopyridine derivatives. Compounds with structural similarities demonstrated significant inhibition of cancer cell lines with IC50 values below 30 nM .
    • The presence of the dimethoxyphenyl moiety is crucial for enhancing antiproliferative activity as indicated by structure-activity relationship (SAR) studies.
  • Antimicrobial Activity :
    • The compound has shown moderate to significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections .
  • Cholinesterase Inhibition :
    • Research into related compounds has demonstrated cholinesterase inhibitory activity, which could indicate potential use in treating neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiproliferativeIC50 < 30 nM
AntimicrobialModerate to significant
Cholinesterase InhibitionSignificant

Detailed Research Findings

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that derivatives similar to this compound can induce G0/G1 cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 25 nM to 30 nM against pancreatic cancer cell lines .
    • The mechanism involves dual inhibition of EGFR and BRAF pathways, which are critical in many cancers.
  • Antimicrobial Studies :
    • The compound was tested against various strains including Klebsiella pneumoniae and Candida albicans, yielding promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .
  • Cholinesterase Inhibition :
    • Related compounds have been shown to inhibit acetylcholinesterase effectively, suggesting that modifications to the structure could enhance this property. This is particularly relevant for developing treatments for Alzheimer’s disease where cholinesterase inhibitors are commonly used.

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